N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure. This particular compound features methoxy groups at the 5 and 6 positions of the benzothiazole ring and a cyclohexanecarboxamide moiety.
Mechanism of Action
Target of Action
Related compounds such as nsaids (non-steroidal anti-inflammatory drugs) are known to chiefly mediate their anti-inflammatory activity through the inhibition of prostaglandin biosynthesis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to the inhibition of prostaglandin biosynthesis . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential role in inhibiting prostaglandin biosynthesis . This inhibition can lead to a decrease in inflammation and pain, as prostaglandins play a key role in these physiological responses.
Result of Action
Based on the potential inhibition of prostaglandin biosynthesis, it can be inferred that the compound may lead to a reduction in inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Methoxy Groups: Methoxy groups can be introduced via electrophilic aromatic substitution reactions using methanol in the presence of a strong acid catalyst.
Coupling with Cyclohexanecarboxamide: The final step involves the coupling of the benzothiazole core with cyclohexanecarboxamide using coupling agents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce nitro groups or carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace hydrogen atoms or functional groups on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide)
Major Products Formed:
Oxidation Products: Hydroxyl groups, carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Halogenated compounds, alkylated derivatives
Scientific Research Applications
Chemistry: In chemistry, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in understanding biochemical pathways.
Medicine: In the field of medicine, this compound has been investigated for its pharmacological properties. It has shown promise as an antibacterial, antifungal, and anticancer agent. Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in material science.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)arylamides: These compounds share the benzothiazole core but differ in the substituents on the benzene ring.
Benzothiazole-Phthalimide Hybrids: These compounds combine benzothiazole with phthalimide groups and are studied for their anticancer properties.
Uniqueness: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide stands out due to its specific methoxy groups and cyclohexanecarboxamide moiety, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-20-12-8-11-14(9-13(12)21-2)22-16(17-11)18-15(19)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLQKGYIOIVOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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